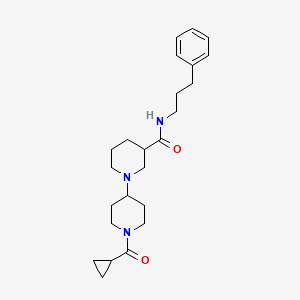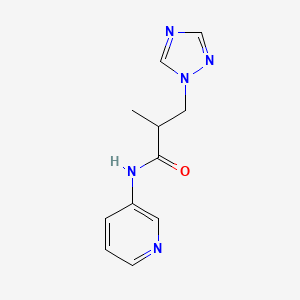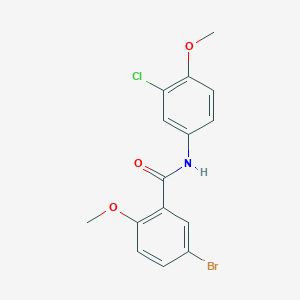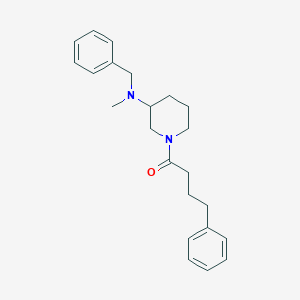
1'-(cyclopropylcarbonyl)-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylcarbonyl)-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities. CPP has been found to have potent analgesic, anti-inflammatory, and anti-addictive properties, making it an attractive candidate for further research.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood, but it is thought to act on the opioid receptors in the brain and spinal cord. CPP has been found to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the reduction of drug-seeking behavior in animal models of addiction, and the modulation of the immune system. CPP has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in laboratory experiments is its potent analgesic and anti-inflammatory properties, which make it an ideal candidate for studying pain and inflammation in animal models. However, one of the limitations of using CPP is its potential for abuse and addiction, which must be carefully monitored in laboratory settings.
Future Directions
There are several potential future directions for research on CPP, including the development of new analogs with improved pharmacological properties, the identification of new targets for CPP in the brain and immune system, and the development of new formulations for clinical use. Additionally, further research is needed to fully understand the mechanisms of action of CPP and its potential for abuse and addiction.
Synthesis Methods
CPP can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing CPP is solid-phase synthesis, which involves the use of resin-bound intermediates to facilitate the purification and isolation of the final product.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-addictive agent. CPP has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-23(25-14-4-8-19-6-2-1-3-7-19)21-9-5-15-27(18-21)22-12-16-26(17-13-22)24(29)20-10-11-20/h1-3,6-7,20-22H,4-5,8-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXLOISERVSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)



![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)


![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)
![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)